molecular formula C10H14N2O3 B15351942 (S)-2-Hydrazineyl-3-(4-hydroxyphenyl)-2-methylpropanoic Acid

(S)-2-Hydrazineyl-3-(4-hydroxyphenyl)-2-methylpropanoic Acid

Cat. No.: B15351942
M. Wt: 210.23 g/mol
InChI Key: JOWGMVKXBCLXKP-JTQLQIEISA-N
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Description

(S)-2-Hydrazineyl-3-(4-hydroxyphenyl)-2-methylpropanoic Acid: is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydrazine group, a hydroxyphenyl group, and a methylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation reaction between a suitable hydrazine derivative and a phenolic compound, followed by subsequent steps to introduce the methylpropanoic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the desired purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-2-Hydrazineyl-3-(4-hydroxyphenyl)-2-methylpropanoic Acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Hydroxylated derivatives, ketones, and carboxylic acids.

  • Reduction products: Amines and alcohols.

  • Substitution products: Halogenated derivatives, alkylated compounds, and other functionalized analogs.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.

  • Industry: Employed in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulate signaling pathways, or inhibit the activity of certain proteins. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

(S)-2-Hydrazineyl-3-(4-hydroxyphenyl)-2-methylpropanoic Acid: can be compared with other similar compounds, such as:

  • Hydrazine derivatives: These compounds share the hydrazine group but differ in their phenyl and acid moieties.

  • Phenolic acids: These compounds contain phenolic and carboxylic acid groups but lack the hydrazine functionality.

  • Methylated propanoic acids: These compounds have similar acid groups but differ in their phenyl and hydrazine components.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical and biological activities.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2S)-2-hydrazinyl-3-(4-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H14N2O3/c1-10(12-11,9(14)15)6-7-2-4-8(13)5-3-7/h2-5,12-13H,6,11H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

JOWGMVKXBCLXKP-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NN

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)NN

Origin of Product

United States

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